3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methylpyridin-2-yl)propanamide
Description
This compound belongs to the quinazolinone-propanamide class, characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked via a propanamide chain to a 5-methylpyridin-2-yl group. The quinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C19H20N4O4/c1-12-4-5-17(20-10-12)22-18(24)6-7-23-11-21-14-9-16(27-3)15(26-2)8-13(14)19(23)25/h4-5,8-11H,6-7H2,1-3H3,(H,20,22,24) |
InChI Key |
UQRMFJFEJABPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methylpyridin-2-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results of various studies highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features a quinazolinone core, which is known for its diverse biological activities. Its structural formula is represented as follows:
- Molecular Formula : C19H20N4O
- Molecular Weight : 336.39 g/mol
- IUPAC Name : 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methylpyridin-2-yl)propanamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide introduce the methoxy groups at positions 6 and 7.
- Attachment of the Propanamide Side Chain : This involves coupling the quinazolinone core with 5-methylpyridin-2-amine using coupling agents such as EDCI or DCC.
The biological activity of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(5-methylpyridin-2-yl)propanamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various kinases or proteases involved in cellular signaling pathways.
- Receptor Modulation : It may interact with specific receptors, affecting their activity and downstream signaling.
- Disruption of Cellular Processes : The compound could interfere with DNA replication and protein synthesis, leading to apoptosis in cancer cells.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent.
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:
Case Studies
- A study conducted on a series of quinazoline derivatives, including this compound, revealed significant cytotoxicity against several cancer cell lines, particularly MCF-7 and HCT116, indicating its potential as a chemotherapeutic agent.
- Another investigation assessed the antibacterial efficacy of methoxy-substituted quinazoline derivatives, finding that compounds similar to this one displayed selective activity against resistant bacterial strains.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences and Implications
Substituent Effects on Solubility :
- The 5-methylpyridin-2-yl group in the target compound balances lipophilicity and aqueous solubility due to the pyridine nitrogen’s polarity, contrasting with the highly lipophilic naphthalen-1-yl analogue (403.43 Da) .
- The 4-hydroxyphenyl derivative (369.37 Da) is more polar but may face challenges in cellular uptake due to excessive hydrophilicity .
Metabolic Stability :
- The methyl group on the pyridine ring in the target compound likely reduces oxidative metabolism compared to benzyl or phenyl groups, as seen in the 3-fluorobenzyl analogue .
Target Binding Potential: The fluorine in the 3-fluorobenzyl variant may enhance binding to hydrophobic pockets in target proteins through halogen bonding . The pyridine ring in the target compound could engage in π-π stacking or hydrogen bonding with kinase active sites, a feature less prominent in aliphatic or non-aromatic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
